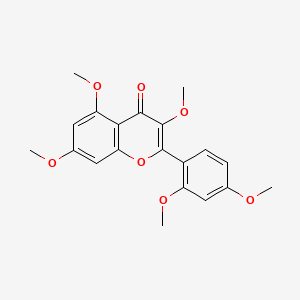
Flavone, 2',3,4',5,7-pentamethoxy-
Übersicht
Beschreibung
MRS923 is a bioactive chemical.
Biologische Aktivität
2',3',4',5,7-Pentamethoxyflavone, also known as 5,7,3',4',5'-pentamethoxyflavone (PMF), is a flavonoid compound with a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C20H20O7
- Molecular Weight : 372.4 g/mol
- CAS Registry Number : 53350-26-8
- Solubility : Soluble in chloroform and methanol
1. Anti-inflammatory Effects
Research indicates that PMF exhibits significant anti-inflammatory properties. It inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells, demonstrating its potential as an anti-inflammatory agent .
2. Antidiabetic Effects
In vivo studies have shown that PMF can reduce blood glucose levels and renal fibrosis in rat models induced by streptozotocin (STZ) at a dosage of 5 mg/kg . This suggests its potential utility in managing diabetes-related complications.
3. Anticancer Activity
PMF has been documented to sensitize cisplatin-resistant A549 non-small cell lung cancer (NSCLC) cells to cisplatin through the inhibition of the Nrf2 pathway . Additionally, it promotes apoptosis in MCF-7 breast cancer cells via intrinsic pathways, indicating its role as a potential chemotherapeutic agent .
The biological activities of PMF can be attributed to several mechanisms:
- Inhibition of Enzymes : PMF inhibits pancreatic lipase, which may contribute to its anti-obesity effects by reducing lipid accumulation in adipocytes .
- Nrf2 Pathway Modulation : By inhibiting Nrf2 transactivation, PMF affects cellular responses to oxidative stress and inflammation .
- Apoptosis Induction : PMF triggers apoptosis in cancer cells through intrinsic pathways, which may involve caspase activation and cell cycle arrest .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Flavonoids are known for their antioxidant properties. 2',3',4',5,7-pentamethoxyflavone has demonstrated significant antioxidant activity through various assays:
- DPPH Assay : The compound showed an IC₅₀ value of approximately 296.95 μg/mL, indicating its ability to scavenge free radicals effectively .
- ABTS Assay : It exhibited an IC₅₀ of 94.31 μg/mL, further supporting its potent antioxidant capabilities .
Anti-Inflammatory Effects
Research indicates that flavonoids can modulate inflammatory responses. In studies involving carrageenan-induced edema in rats, 2',3',4',5,7-pentamethoxyflavone exhibited significant anti-inflammatory properties .
Anticancer Properties
The anticancer potential of 2',3',4',5,7-pentamethoxyflavone has been extensively studied:
- Mechanisms of Action : The compound has been shown to induce apoptosis and autophagy in cancer cells. It enhances the bioavailability of chemotherapeutic agents like paclitaxel by inhibiting cytochrome P450 and p-glycoprotein efflux pumps .
- In Vitro Studies : In studies on human osteosarcoma cell lines (U2OS and 143B), the flavone demonstrated significant cytotoxicity at varying concentrations (10 to 40 mg/kg) .
Anti-Obesity Effects
Recent studies have highlighted the anti-adipogenic effects of this flavonoid:
- In Vitro Studies : The compound was evaluated for its ability to inhibit pancreatic lipase activity and reduce adipogenesis in cell cultures . This suggests potential applications in weight management and metabolic health.
Case Studies
Eigenschaften
CAS-Nummer |
7555-80-8 |
|---|---|
Molekularformel |
C20H20O7 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-6-7-13(14(8-11)24-3)19-20(26-5)18(21)17-15(25-4)9-12(23-2)10-16(17)27-19/h6-10H,1-5H3 |
InChI-Schlüssel |
KPJGABLCRGWDRB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS923; MRS 923; MRS-923. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















